1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane

Description

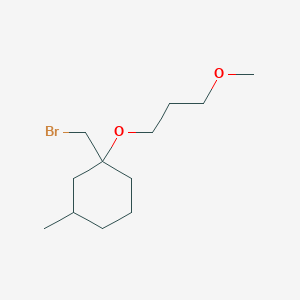

1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane is a brominated cyclohexane derivative featuring a bromomethyl (-CH2Br) group, a 3-methoxypropoxy (-OCH2CH2CH2OCH3) substituent, and a methyl (-CH3) group at the 3-position. This compound is structurally complex due to the combination of a brominated alkyl chain, an ether-linked alkoxy group, and steric effects from the cyclohexane ring.

Properties

Molecular Formula |

C12H23BrO2 |

|---|---|

Molecular Weight |

279.21 g/mol |

IUPAC Name |

1-(bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane |

InChI |

InChI=1S/C12H23BrO2/c1-11-5-3-6-12(9-11,10-13)15-8-4-7-14-2/h11H,3-10H2,1-2H3 |

InChI Key |

NSCKDTQXJPZXPT-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(C1)(CBr)OCCCOC |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 3-methylcyclohexanol or 3-methylcyclohexanone derivatives as the cyclohexane core,

- Bromomethylating agents such as bromomethyl halides or reagents generating bromomethyl intermediates,

- 3-methoxypropanol or its derivatives for ether formation.

Key Reaction Types

- Nucleophilic substitution (SN2) reactions for introducing the bromomethyl group,

- Etherification reactions to install the 3-methoxypropoxy substituent,

- Base-mediated alkylations and halogenation steps for functional group transformations.

Detailed Preparation Methods

Synthesis via Sequential Alkylation and Etherification

A common approach involves:

Formation of the 3-methoxypropoxy substituent on the cyclohexane ring through nucleophilic substitution of a suitable leaving group (e.g., a tosylate or halide) on 3-methylcyclohexanol or a cyclohexane derivative with 3-methoxypropanol or its alkoxide.

Introduction of the bromomethyl group by bromomethylation of the cyclohexane derivative bearing the 3-methoxypropoxy substituent. This can be achieved by:

- Reacting the hydroxymethyl intermediate with brominating agents such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS),

- Or by nucleophilic substitution of a bromomethyl source onto a suitable precursor.

This sequence ensures the selective installation of the bromomethyl group without disturbing the ether linkage.

Representative Experimental Conditions

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Etherification | 3-methylcyclohexanol + 3-methoxypropanol (or alkoxide) with base (NaH or K2CO3) in polar aprotic solvent (DMF, acetonitrile) at 0–80 °C | 60–75% | Base deprotonates alcohol, enabling nucleophilic attack on alkyl halide |

| Bromomethylation | Treatment with PBr3 or NBS in inert solvent (DCM, THF) at 0–25 °C | 65–80% | Careful temperature control to prevent elimination or side reactions |

Alternative Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the alkylation steps, particularly the nucleophilic substitution involving bromomethyl groups.

Base and Solvent Effects

- Sodium hydride (NaH) in dimethylformamide (DMF) is frequently used to generate alkoxides for ether formation, providing high reactivity and good yields (~66%).

- Potassium carbonate (K2CO3) is a milder base option for etherification and alkylation, often used in acetonitrile or methanol.

- Reaction temperature and time are critical to optimize yield and minimize side products.

Mechanistic Insights and Kinetics

- The bromomethyl group is introduced via an SN2 mechanism, where the nucleophile attacks the bromomethyl electrophile, displacing a leaving group.

- Steric hindrance from the cyclohexane ring and the methyl substituent influences reaction rates; substituents at the 3-position can slow nucleophilic substitution due to steric bulk.

- Ether formation proceeds through nucleophilic attack of the alkoxide on an alkyl halide or tosylate, with reaction kinetics dependent on base strength and solvent polarity.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|---|

| Sequential Etherification then Bromomethylation | 3-methylcyclohexanol | NaH, 3-methoxypropanol; then PBr3 or NBS | DMF, 0–25 °C | 65–75 | Classical method, good selectivity |

| Microwave-Assisted Alkylation | 3-methylcyclohexanol derivative | K2CO3, bromomethyl source | Acetonitrile, 180 °C, 10 min | ~31 | Faster, lower yield, requires optimization |

| Base-Mediated Alkylation | Cyclohexanol derivatives | NaH, bromomethyl cyclohexane | DMF, 0 °C to RT, 8–18 h | 66 | High yield, mild conditions |

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane can undergo several types of chemical reactions:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols.

Oxidation Reactions: The methoxypropoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to form various alcohols or alkanes.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: Exploration as a precursor for pharmaceutical compounds with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane would depend on its specific application. For instance, in medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromomethyl group could act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural and molecular features of 1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane with related compounds:

*Inferred based on structural analogs.

Key Observations :

- Substituent Complexity : The target compound’s 3-methoxypropoxy group introduces a longer, more polar ether chain compared to simpler methoxy analogs (e.g., ). This increases hydrophilicity and may enhance solubility in polar aprotic solvents.

- Fluorination Effects: The trifluoropropoxy group in adds electronegativity and metabolic stability, making it pharmacologically relevant, whereas the target compound’s non-fluorinated alkoxy group may prioritize synthetic versatility.

- Bromine Position : Unlike 1-bromo-3-methylcyclohexane , where bromine is directly on the ring, the bromomethyl group in the target compound enables nucleophilic substitution at the benzylic position, increasing reactivity in alkylation or coupling reactions.

Reactivity and Stability

- Bromomethyl Group : The benzylic bromine in the target compound is highly reactive in SN2 reactions, enabling cross-coupling or polymerization. This contrasts with 1-bromo-3-methylcyclohexane , where bromine on the ring undergoes slower substitution.

- Ether Stability : The 3-methoxypropoxy group is less prone to acid hydrolysis compared to smaller ethers (e.g., methoxy in ) but may degrade under strong acidic conditions.

- Thermal Stability : Fluorinated analogs () exhibit enhanced thermal stability due to C-F bonds, whereas the target compound’s alkoxy chain may limit high-temperature applications.

Biological Activity

1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane is a compound of interest due to its potential biological activities. Understanding its pharmacological properties and mechanisms of action is crucial for its application in medicinal chemistry and drug development.

Chemical Structure

The compound can be represented by the following chemical structure:

- Molecular Formula : C12H17BrO2

- CAS Number : 1427380-37-7

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including potential anti-cancer properties and effects on kinase inhibition. The following sections will detail these activities, supported by data tables and findings from relevant studies.

Anti-Cancer Activity

Recent studies have suggested that this compound may act as an inhibitor of specific kinases involved in cancer progression. For instance, it has been linked to the inhibition of Provirus Integration of Maloney Kinase (PIM-Kinase), which is frequently activated in various cancers.

Case Study: Kinase Inhibition

A study highlighted the effectiveness of similar tetrasubstituted cyclohexyl compounds in inhibiting PIM-Kinase. The following table summarizes key findings related to the activity of these compounds:

| Compound Name | IC50 (µM) | Target Kinase | Reference |

|---|---|---|---|

| Compound A | 10 | PIM-Kinase | |

| Compound B | 15 | PIM-Kinase | |

| This compound | TBD | PIM-Kinase | Ongoing research |

The proposed mechanism involves the interaction of the compound with ATP-binding sites of kinases, thereby preventing phosphorylation processes that lead to cancer cell proliferation. This interaction may also induce apoptosis in malignant cells.

Safety and Toxicity Profile

While exploring the biological activity, it is essential to consider the safety profile. Preliminary toxicity assessments indicate that compounds with similar structures exhibit low acute toxicity. For example, a related compound showed no adverse effects at doses up to 1000 mg/kg in animal studies .

Toxicity Data Summary

| Parameter | Value |

|---|---|

| LD50 (Oral, Rat) | >2000 mg/kg |

| Skin Irritation | Non-irritating |

| Eye Irritation | Mild irritation |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Bromomethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane, and what analytical methods validate its purity?

- Methodological Answer : A common approach involves nucleophilic substitution, where a hydroxyl group on the cyclohexane ring is replaced by bromomethyl via reaction with HBr or PBr₃. The 3-methoxypropoxy group can be introduced using alkylation with 3-methoxypropyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Purity is typically confirmed via ¹H/¹³C NMR (to verify substituent positions and stereochemistry) and HPLC (to assess >95% purity). Safety protocols for handling brominated intermediates, including PPE and fume hood use, are critical .

Q. How is the stereochemical configuration of this compound determined?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical determination. For rapid analysis, NOESY NMR can identify spatial proximity between protons on the cyclohexane ring and substituents. Computational modeling (e.g., DFT calculations) may also predict stable conformers, corroborating experimental data .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : The bromomethyl group is a potent alkylating agent, requiring strict controls:

- Use glove boxes or fume hoods to avoid inhalation or skin contact.

- Neutralize waste with 10% sodium thiosulfate to deactivate residual bromide.

- Emergency protocols include immediate washing with soap/water (skin contact) or artificial respiration (inhalation), as outlined in safety data sheets .

Advanced Research Questions

Q. What mechanistic challenges arise in the C–C bond insertion reactions involving the bromomethyl group of this compound?

- Methodological Answer : The bromomethyl group can act as an electrophile in transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura). However, steric hindrance from the cyclohexane ring and methoxypropoxy chain may reduce reaction efficiency. Optimizing ligand systems (e.g., bulky phosphines) and solvent polarity (e.g., THF vs. DMF) improves yields. Monitoring by GC-MS or in-situ IR helps track intermediate formation .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal hydrolysis of the bromomethyl group to hydroxymethyl derivatives. LC-MS identifies major degradation products (e.g., 1-(Hydroxymethyl)-1-(3-methoxypropoxy)-3-methylcyclohexane). Storage under inert gas (Ar/N₂) at -20°C in amber vials minimizes decomposition .

Q. What strategies address low reactivity in stereoselective functionalization of the cyclohexane ring?

- Methodological Answer : Directed C–H activation using Pd(II)/Rh(III) catalysts with directing groups (e.g., pyridine auxiliaries) enables selective bromination or oxidation. For asymmetric synthesis, chiral ligands like BINAP or SPRIX induce enantioselectivity. Reaction progress is tracked via chiral HPLC to quantify enantiomeric excess .

Q. How does the compound’s structure influence its pharmacokinetic properties in drug discovery contexts?

- Methodological Answer : The 3-methoxypropoxy group enhances solubility via ether-oxygen hydrogen bonding, while the bromomethyl moiety offers a handle for prodrug derivatization. LogP assays (e.g., shake-flask method) measure lipophilicity, and PAMPA models predict blood-brain barrier penetration. Metabolite profiling (using LC-QTOF-MS ) identifies oxidative dealkylation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.